3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid

Description

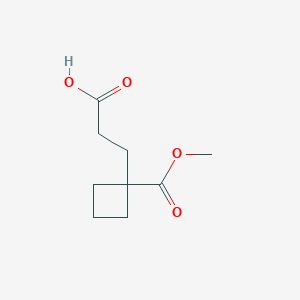

3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid is a cyclobutane-containing carboxylic acid derivative characterized by a methoxycarbonyl group attached to a cyclobutyl ring, which is further linked to a propanoic acid chain.

Properties

Molecular Formula |

C9H14O4 |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

3-(1-methoxycarbonylcyclobutyl)propanoic acid |

InChI |

InChI=1S/C9H14O4/c1-13-8(12)9(4-2-5-9)6-3-7(10)11/h2-6H2,1H3,(H,10,11) |

InChI Key |

VUYQKJHGPVPAKI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCC1)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid typically involves the cyclization of a suitable precursor followed by esterification and subsequent functional group transformations. One common method includes the use of cyclobutanone as a starting material, which undergoes a series of reactions including esterification with methanol and subsequent carboxylation to introduce the propanoic acid group .

Industrial Production Methods

This would include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.

Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential therapeutic applications, although it is not currently used in clinical settings.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s overall conformation and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane-Containing Derivatives

Cyclobutane-1,3-dicarboxylic Acid

- Structure : Contains two carboxylic acid groups on a cyclobutane ring.

- Key Differences: Lacks the methoxycarbonyl and propanoic acid substituents present in the target compound.

- Properties : Higher polarity due to dual carboxylic acids, leading to increased water solubility compared to the target compound .

Methyl 3-Amino-3-cyclobutylpropanoate

- Structure: Features a cyclobutyl group with an amino substituent and a methyl ester.

- Key Differences: Replaces the methoxycarbonyl group with an amino group and esterifies the carboxylic acid.

- Properties: The amino group introduces basicity, while the ester reduces acidity, making it more lipophilic than the target compound .

Phenylpropanoic Acid Derivatives

3-(3-Methoxyphenyl)propanoic Acid

- Structure: A phenyl ring with a methoxy group and a propanoic acid chain.

- Key Differences : Substitutes the cyclobutane ring with a planar aromatic system.

- However, the lack of a strained cyclobutane may reduce conformational rigidity .

3-(4-Hydroxy-3-methoxyphenyl)-propanoic Acid

Functionalized Propanoic Acid Derivatives

3-(N-(4-Sulfamoylphenyl)amino)propanoic Acid

- Structure: Contains a sulfamoylphenylamino group attached to the propanoic acid.

- Key Differences : Introduces a sulfonamide group, which is highly polar and capable of forming strong hydrogen bonds.

- Properties : The sulfonamide group may improve binding to enzymes or receptors requiring polar interactions, contrasting with the lipophilic methoxycarbonyl group in the target compound .

3-(1-(Benzyloxy)-3-(ethoxycarbonyl)thioureido)propanoic Acid

- Structure : Features a thioureido group with benzyloxy and ethoxycarbonyl substituents.

- Key Differences: Incorporates sulfur and a thiourea moiety, which can engage in unique non-covalent interactions (e.g., metal coordination).

- Properties : The sulfur atom increases molecular weight and may influence redox activity, unlike the oxygen-dominated functional groups in the target compound .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Biological Activity: Analogs like 3-(N-substituted amino)propanoic acids exhibit antimicrobial and enzyme-inhibitory properties, suggesting that the target compound’s methoxycarbonyl group could be optimized for similar applications .

- Structural Rigidity : Cyclobutane-containing compounds (e.g., cyclobutane-1,3-dicarboxylic acid) demonstrate enhanced binding specificity due to restricted conformational flexibility, a trait likely shared by the target compound .

- Lipophilicity vs. Solubility : The methoxycarbonyl group in the target compound balances lipophilicity and solubility, a critical factor for bioavailability in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.